
4-(3-Bromo-2-methylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2-methylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a bromine atom and a methyl group attached to the propyl chain, which is connected to the phenol ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(2-methylpropyl)phenol using bromine in the presence of a catalyst. The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous bromination processes. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems and precise measurement of reactants enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-(2-methylpropyl)phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 4-(2-Methylpropyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)phenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromophenol: Contains a bromine atom but lacks the methylpropyl group, resulting in different reactivity and applications.
2-Bromo-4-methylphenol: Similar structure but with different positioning of the bromine and methyl groups, leading to distinct chemical properties.
Uniqueness
4-(3-Bromo-2-methylpropyl)phenol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications that require precise control over molecular interactions .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
HNMMNCUSWXONCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


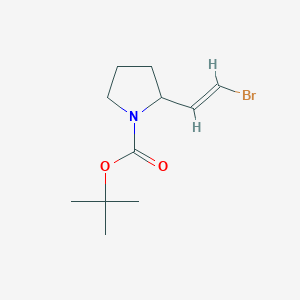
![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)



![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
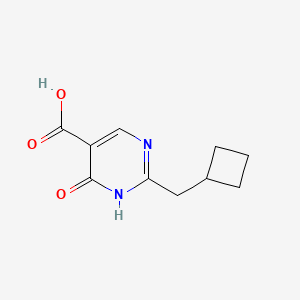
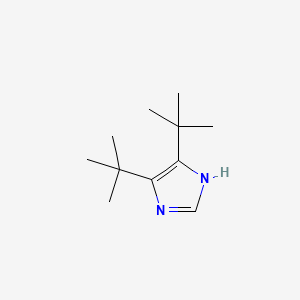
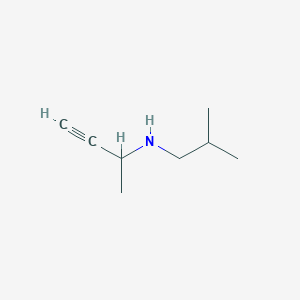
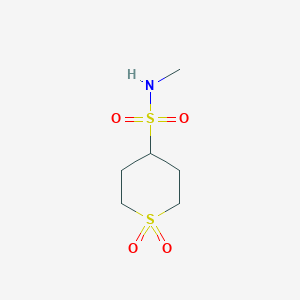

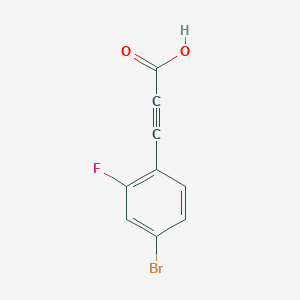
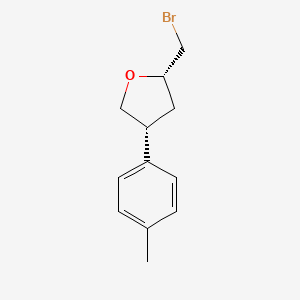
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
